molecular formula C11H7FN2O2 B8410139 4-(2-Fluoro-5-nitrophenyl)pyridine

4-(2-Fluoro-5-nitrophenyl)pyridine

Cat. No.: B8410139
M. Wt: 218.18 g/mol
InChI Key: GWEIYNDNRPJYRX-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-nitrophenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted with a 2-fluoro-5-nitrophenyl group.

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

4-(2-fluoro-5-nitrophenyl)pyridine

InChI

InChI=1S/C11H7FN2O2/c12-11-2-1-9(14(15)16)7-10(11)8-3-5-13-6-4-8/h1-7H

InChI Key

GWEIYNDNRPJYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

  • 2-Fluoro-5-(4-fluorophenyl)pyridine () :
    This compound has a pyridine ring substituted with a 4-fluorophenyl group at position 5 and a fluorine atom at position 2. Unlike 4-(2-Fluoro-5-nitrophenyl)pyridine, it lacks a nitro group, reducing its electron-deficient character. The absence of a nitro substituent may result in a higher HOMO-LUMO gap compared to the target compound, affecting charge transfer and bioactivity .

  • 2-Fluoro-4-methyl-5-nitropyridine (): Here, the pyridine ring is substituted with fluorine (position 2), methyl (position 4), and nitro (position 5) groups. The methyl group introduces steric hindrance and electron-donating effects, which could stabilize the molecule compared to this compound.
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Although based on a pyrimidine core, this compound shares a fluorophenyl substituent. The intramolecular N–H⋯N hydrogen bond and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) highlight conformational rigidity, a feature that may differ in this compound due to its simpler structure .

Computational and Structural Insights

  • Electronic Properties: Quantum chemical studies on 4-(1-aminoethyl)pyridine () reveal a HOMO-LUMO gap of 6.08 eV, suggesting bioactivity.
  • Conformational Analysis :
    The dihedral angles in fluorophenyl-substituted pyrimidines (e.g., 12.0–86.1° in ) indicate that substituent position significantly affects molecular planarity. In this compound, the ortho-fluoro and para-nitro groups on the phenyl ring may induce steric strain, reducing coplanarity with the pyridine ring compared to meta-substituted analogs .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Key Features Potential Applications
This compound Pyridine 2-Fluoro-5-nitrophenyl (position 4) High electron deficiency, planar challenges Pharmaceuticals, agrochemicals
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine 5-(4-Fluorophenyl), 2-Fluoro Moderate electron withdrawal, simpler structure Material science
2-Fluoro-4-methyl-5-nitropyridine Pyridine 2-Fluoro, 4-methyl, 5-nitro Steric hindrance, increased stability Intermediate in synthesis
2-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Pyrazolo-pyridine 4-Fluorophenyl, 4-nitrophenyl Enhanced solubility, antibacterial potential Drug discovery

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